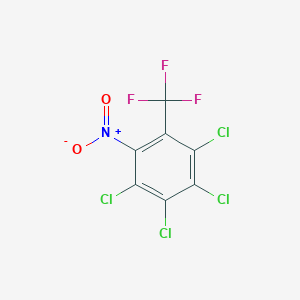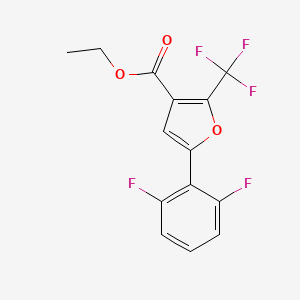![molecular formula C14H7ClF3NO3S B6312599 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate CAS No. 1357625-02-5](/img/structure/B6312599.png)
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate, also known as 4-CPSI, is an organosulfur compound that has been widely studied in recent years due to its potential applications in organic synthesis and in the pharmaceutical industry. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 350.35 g/mol. 4-CPSI is a versatile reagent that is used in a variety of reactions, including Wittig reactions, aldehyde and ketone reductions, and the synthesis of amines. In addition, 4-CPSI has been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate has been used in a variety of scientific research applications, including the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines. In addition, it has been used in the synthesis of a variety of other compounds, such as sulfonamides, nitriles, and amides. Furthermore, this compound has been used as a catalyst in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and antibiotics.
Wirkmechanismus
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is based on the formation of a reactive intermediate, which is formed by the reaction of the isocyanate group with a nucleophile. This intermediate then undergoes a series of reactions, depending on the nature of the nucleophile, to form the desired product. For example, in the synthesis of thiazoles, the intermediate reacts with an amine to form an iminium ion, which then undergoes a cyclization reaction to form the desired thiazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still largely unknown. However, it has been suggested that this compound may have anti-inflammatory and anticoagulant properties, as well as potential applications in the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate in laboratory experiments is its versatility. It can be used in a variety of reactions, including Wittig reactions, aldehyde and ketone reductions, and the synthesis of amines. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate research. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of pharmaceuticals. Additionally, further research could be conducted on its potential use as a catalyst in organic synthesis, as well as its use in the synthesis of a variety of heterocyclic compounds. Finally, further research could be conducted on its potential use in the synthesis of other compounds, such as sulfonamides, nitriles, and amides.
Synthesemethoden
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form 4-chloro-3-(trifluoromethyl)benzenesulfonic acid. The second step involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonic acid with isocyanic acid to form this compound. Finally, the third step involves the reaction of this compound with sodium hydroxide to form 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride.
Eigenschaften
IUPAC Name |
1-chloro-4-(4-isocyanatophenyl)sulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO3S/c15-13-6-5-11(7-12(13)14(16,17)18)23(21,22)10-3-1-9(2-4-10)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGQLIHVJLZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

